molecular formula C13H19NO2 B5855685 N-isopropyl-3-(4-methoxyphenyl)propanamide

N-isopropyl-3-(4-methoxyphenyl)propanamide

Cat. No. B5855685
M. Wt: 221.29 g/mol
InChI Key: XEQNFQJPYDZROA-UHFFFAOYSA-N
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Description

N-isopropyl-3-(4-methoxyphenyl)propanamide is a chemical compound with potential relevance in various scientific fields. Its study encompasses synthetic methods, molecular structure elucidation, and an exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of compounds structurally related to N-isopropyl-3-(4-methoxyphenyl)propanamide often involves methods like reductive amination or the reaction of appropriate ketones with N-alkylamines. Such processes are crucial for creating compounds with specific pharmacological activities or for studying their chemical behavior (Deruiter, Clark, & Noggle, 1990).

Molecular Structure Analysis

Molecular structure determination, often through techniques like X-ray diffraction, provides insights into the compound's geometric configuration, enabling a deeper understanding of its reactivity and properties. Studies involving crystallography and density functional theory (DFT) calculations help compare experimental data with theoretical models, offering a comprehensive view of the compound's structure (Bai et al., 2012).

Chemical Reactions and Properties

The chemical behavior of N-isopropyl-3-(4-methoxyphenyl)propanamide, including its reactivity and interaction with other substances, is of significant interest. For example, the compound's participation in reactions leading to potential antibacterial and antifungal agents showcases its chemical versatility and potential as a precursor for medicinal chemistry applications (Zala, Dave, & Undavia, 2015).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)14-13(15)9-6-11-4-7-12(16-3)8-5-11/h4-5,7-8,10H,6,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQNFQJPYDZROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(propan-2-yl)propanamide

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